4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone
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Overview
Description
“4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C16H14BrFO2 . It has a molecular weight of 337.18400 .
Molecular Structure Analysis
The molecular structure of “4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone” includes a bromine atom, a fluorine atom, and a methoxyphenyl group attached to a propiophenone backbone .Chemical Reactions Analysis
While specific chemical reactions involving “4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone” are not available, similar compounds are known to participate in various chemical reactions. These can include reactions with nucleophiles, electrophiles, and radicals .Physical and Chemical Properties Analysis
The compound has a density of 1.39g/cm3 and a boiling point of 441.1ºC at 760 mmHg . The melting point is not available .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds
This compound has been utilized in the synthesis of novel hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which are investigated for their potential local anesthetic and anti-inflammatory activities (Gevorgyan et al., 1989).
Development of Copolymers
Research has been conducted on novel trisubstituted ethylenes, including this compound, for the synthesis of copolymers with styrene. These copolymers have been studied for their structure, composition, and thermal properties (Kharas et al., 2016); (Hussain et al., 2019).
Medical Research
Investigation of Bromophenol Derivatives
Studies on bromophenol derivatives from the red alga Rhodomela confervoides include derivatives similar to 4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone. These compounds are evaluated for their activity against human cancer cell lines and microorganisms (Zhao et al., 2004).
Development of Radiotracers
The compound has been used in the synthesis of radiotracers for studying cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Chemical Research
Studying Antibacterial Properties
Research on bromophenol derivatives from Rhodomela confervoides, which include compounds structurally related to this compound, has investigated their antibacterial properties (Xu et al., 2003).
Exploring Fluorescent Properties
Some studies focus on the synthesis of compounds with fluorescent properties, useful for applications like fluorescent vital stains. These studies include compounds with structural similarities to this compound (Yoshino et al., 2010).
Designing Novel Polymers
The compound has been used in the design of polymers with specific optical and electronic properties. This includes studies on 3-arylpolythiophenes with pendant stable radical groups (Xie & Lahti, 1999).
Safety and Hazards
Mechanism of Action
“4’-Bromo-2’-fluoro-3-(3-methoxyphenyl)propiophenone” is a type of propiophenone derivative. Propiophenones are widely utilized in organic synthesis and can serve as precursors in the synthesis of various organic compounds . They often undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to a variety of products with different properties and potential biological activities.
The compound also contains a benzene ring, which is a common feature in many biologically active compounds. The benzene ring can participate in various reactions, including electrophilic aromatic substitution . The presence of bromine, fluorine, and methoxy groups on the benzene ring can influence the reactivity and orientation of these reactions.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO2/c1-20-13-4-2-3-11(9-13)5-8-16(19)14-7-6-12(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYIZROGRBXLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644242 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-02-5 |
Source
|
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898775-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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